

TA-01 Kinase Specificity: A Comparative Guide

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Compound of Interest		
Compound Name:	TA 01	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor TA-01, focusing on its specificity against a panel of kinases. The information is intended to assist researchers in evaluating the suitability of TA-01 for their studies.

Executive Summary

TA-01 is a potent inhibitor of Casein Kinase 1 delta (CK1 δ), Casein Kinase 1 epsilon (CK1 ϵ), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1][2] It exhibits low nanomolar efficacy against these primary targets. To assess its selectivity, TA-01 was profiled against a broader panel of kinases. While the complete quantitative data from a comprehensive kinome scan is not publicly available, this guide presents the known inhibition data and provides representative experimental protocols for assessing kinase inhibitor specificity.

Data Presentation Primary Target Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of TA-01 against its primary kinase targets. Lower IC50 values indicate higher potency.



Kinase Target	IC50 (nM)
CK1ε	6.4
CK1δ	6.8
p38 MAPK	6.7

Data sourced from MedChemExpress and Nordic Biosite.[1][2]

Kinase Selectivity Profile

TA-01 has been evaluated at a concentration of 10 µM against a panel of 97 kinases related to stem cell differentiation and cell signaling pathways.[1] However, the specific percentage inhibition data for each of the 97 kinases in this screen is not available in the public domain. A comprehensive kinase selectivity profile, often visualized as a "kinome tree," is crucial for understanding the off-target effects of an inhibitor.[3] Such profiles are typically generated using large-scale screening platforms that measure the binding affinity or enzymatic inhibition of a compound against hundreds of kinases.[4][5]

Note: Without the specific data from the 97-kinase panel, a complete comparative analysis of TA-01's off-target effects cannot be provided at this time. Researchers are advised to perform their own comprehensive kinase profiling to fully characterize the selectivity of TA-01 in their experimental systems.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to determining kinase inhibitor specificity. These represent standard and widely used protocols in the field.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity and determine inhibitor potency (IC50).[6][7][8][9][10]

1. Objective: To determine the concentration of TA-01 required to inhibit 50% of the activity of a target kinase.

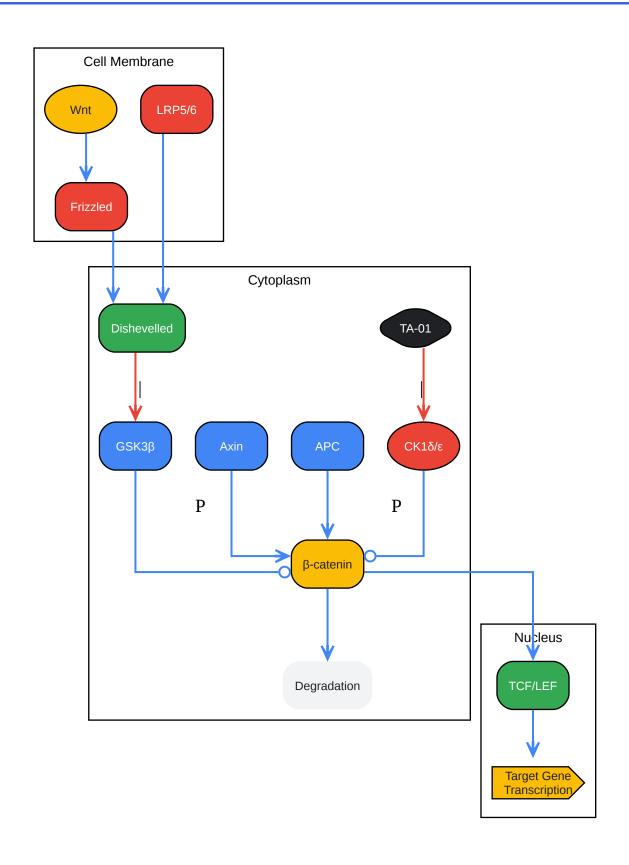


2. Materials:

- Recombinant Kinase (e.g., CK1δ, p38 MAPK)
- · Kinase-specific substrate and cofactors
- TA-01 (or other test inhibitor)
- ADP-Glo™ Kinase Assay Kit (Promega), which includes:
- ADP-Glo™ Reagent
- · Kinase Detection Reagent
- Ultra Pure ATP
- ADP Standard
- Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- Multi-well plates (e.g., 96-well or 384-well, white, opaque)
- Luminometer
- 3. Procedure:
- 4. Data Analysis:

Mandatory Visualizations Signaling Pathways

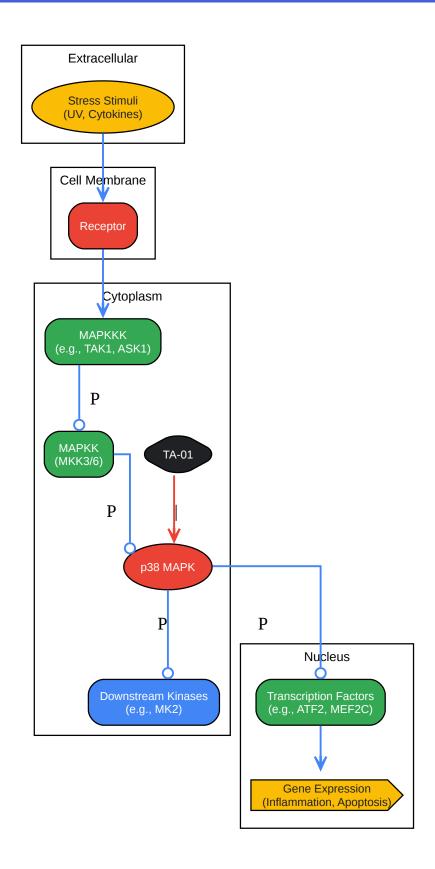




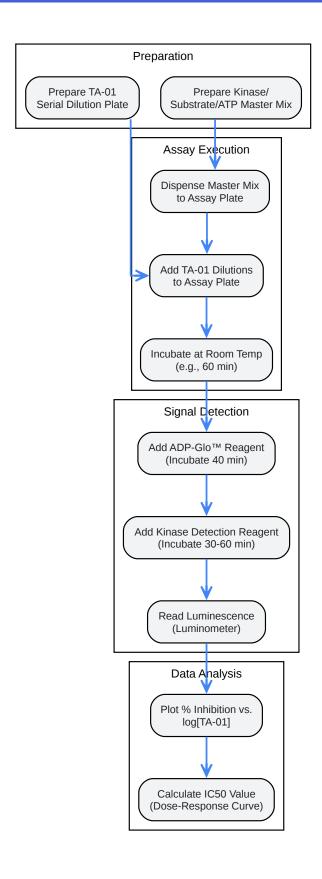
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Caption: Wnt/ β -catenin signaling pathway showing the role of CK1 δ / ϵ .









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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. TA-01 Nordic Biosite [nordicbiosite.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. kinaselogistics.com [kinaselogistics.com]
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